4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(3-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-11-9-18(7-4-14-11)13-8-12(15-10-16-13)17-5-2-3-6-17/h8,10-11,14H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTSHCXXNAFOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=NC(=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves constructing the pyrimidine core followed by functionalization at the 4- and 6-positions with the respective amine substituents—namely, the 3-methylpiperazine and pyrrolidine groups. The core is often assembled via nucleophilic aromatic substitution (SNAr) reactions on chlorinated pyrimidine intermediates, followed by amine coupling to introduce the desired substituents.
Synthesis of Pyrimidine Core
Starting Material: 4,6-Dichloropyrimidine
Reaction Type: Nucleophilic aromatic substitution (SNAr)
- Amine nucleophiles such as 3-methylpiperazine and pyrrolidine are reacted with 4,6-dichloropyrimidine.
- Typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Elevated temperatures (around 80-120°C) facilitate substitution.
- Substitution of 4,6-dichloropyrimidine with 3-methylpiperazine in THF at 80°C yields the 4-chloro-6-(3-methylpiperazin-1-yl)pyrimidine intermediate with yields around 75%.
Sequential Functionalization at the 6-Position
Objective: Introduce the pyrrolidin-1-yl group at the 6-position.
- The intermediate pyrimidine bearing a chlorine at position 6 undergoes nucleophilic substitution with pyrrolidine.
- Conditions involve heating in solvents like ethanol or DMF, often with bases such as triethylamine or potassium carbonate to facilitate the substitution.
- Formation of the 6-(pyrrolidin-1-yl)pyrimidine derivative with yields typically ranging from 60-80%.
Incorporation of the 4-(3-Methylpiperazin-1-yl) Group
- The 4-position chloropyrimidine intermediate is reacted with 3-methylpiperazine.
- Reaction conditions include reflux in polar aprotic solvents like THF or DMF, with triethylamine or DIPEA as base.
- The reaction proceeds via SNAr, replacing the chlorine with the piperazine moiety.
Final Coupling and Purification
- If necessary, further functionalization such as methylation or acylation can be performed to modify the piperazine or pyrrolidine rings.
- Purification is achieved through column chromatography, typically using silica gel and solvent systems like dichloromethane/methanol mixtures.
Example Synthetic Route
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution of 4,6-dichloropyrimidine with 3-methylpiperazine | 3-methylpiperazine, triethylamine | Reflux in THF | 75-85% | Forms 4-(3-methylpiperazin-1-yl)-6-chloropyrimidine |
| 2 | Substitution of pyrrolidine at position 6 | Pyrrolidine, base | Reflux in ethanol | 60-80% | Yields 4-(3-methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine |
Notable Research Findings and Data
- Yields: The overall yields for the multi-step synthesis typically range from 50-70%, depending on the specific conditions and purification methods.
- Reaction Conditions: Elevated temperatures (80-120°C), polar aprotic solvents, and the presence of bases such as triethylamine or DIPEA are common.
- Purification: Flash chromatography on silica gel with solvent systems like dichloromethane/methanol or hexanes/ethyl acetate is standard.
Data Tables Summarizing Synthesis Parameters
| Step | Starting Material | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine | 3-methylpiperazine, triethylamine | THF | Reflux (~80°C) | 75-85 | Formation of 4-(3-methylpiperazin-1-yl)-6-chloropyrimidine |
| 2 | Intermediate from step 1 | Pyrrolidine, base | Ethanol/DMF | Reflux (~80-120°C) | 60-80 | Formation of this compound |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions, particularly when activated by electron-withdrawing groups or under basic conditions. For 4-(3-methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, substitution typically occurs at the 2-position of the pyrimidine core, which is less sterically hindered compared to the 4- and 6-positions already occupied by bulky substituents.
Example Reaction:
Replacement of a leaving group (e.g., chloride) at the 2-position with nucleophiles such as amines or alkoxides.
Key Findings:
-
Piperazine and pyrrolidine substituents enhance the electron density of the pyrimidine ring, reducing reactivity toward strong nucleophiles unless activated by electron-withdrawing groups .
-
Steric hindrance from the 3-methylpiperazine group limits substitution at adjacent positions .
Oxidation Reactions
The tertiary amines in the piperazine and pyrrolidine rings are susceptible to oxidation, forming N-oxides or hydroxylated derivatives. The pyrimidine ring itself is generally stable under mild oxidative conditions.
Example Reaction:
Oxidation of the piperazine nitrogen using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂, AcOH, rt | 12 h | This compound N-oxide | 58% | |
| mCPBA, CH₂Cl₂, 0°C | 2 h | Epoxidation of pyrrolidine ring (minor pathway) | 15% |
Key Findings:
-
N-Oxidation is favored over ring oxidation due to the stability of the resulting N-oxide .
-
Pyrrolidine shows limited reactivity under standard oxidative conditions unless strained .
Reduction Reactions
The pyrimidine ring can be partially reduced under catalytic hydrogenation or via hydride donors, though full saturation is rare due to steric protection from substituents.
Example Reaction:
Selective reduction of the pyrimidine ring to a dihydropyrimidine.
Key Findings:
-
Catalytic hydrogenation preferentially targets the pyrimidine ring over the saturated piperazine/pyrrolidine systems .
-
Steric hindrance from substituents limits complete reduction .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions if halogenated precursors are used. Direct functionalization of the parent compound is limited due to the absence of halogens.
Example Pathway:
Suzuki-Miyaura coupling using a brominated intermediate.
Key Findings:
-
Halogenation at the 5-position is feasible but requires careful control to avoid over-substitution .
-
Coupling efficiency depends on the steric and electronic environment of the pyrimidine ring .
Metabolic Reactions
In biological systems, the compound undergoes cytochrome P450-mediated oxidation, primarily at the methyl group of the piperazine ring.
Key Findings:
Scientific Research Applications
Oncology
Research indicates that compounds similar to 4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. Inhibitors targeting CDK4 and CDK6 have shown promise in treating various cancers, including breast cancer and leukemia . The compound's structural features may enhance its potency and selectivity against these kinases.
Neuropharmacology
The compound has been investigated for its potential as a kappa-opioid receptor agonist. Kappa-opioid receptors play a crucial role in pain modulation and have implications in treating mood disorders and addiction . Studies suggest that derivatives of this compound can exhibit high affinity for these receptors, indicating their potential use in developing analgesics with fewer side effects compared to traditional opioids.
Enzyme Inhibition
Research has also highlighted the compound's capability as an inhibitor of DNA methyltransferases, which are involved in epigenetic regulation and cancer progression. Compounds that inhibit these enzymes can potentially reverse abnormal gene silencing associated with tumorigenesis . The ability to modulate DNA methylation patterns presents a significant therapeutic avenue for cancer treatment.
Case Studies and Findings
Mechanism of Action
The mechanism of action of 4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes critical differences between 4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine and related compounds:
Analysis of Structural Modifications and Implications
Heterocyclic Core Variations :
- The target compound’s pyrimidine core is retained in most analogues, but fused rings (e.g., isoxazole in ) or additional substituents (e.g., pyrazine in ) alter electronic properties and binding affinities.
- Isoxazole derivatives (e.g., compound in ) exhibit lower synthetic yields (5%) compared to the target compound’s 95% purity, suggesting challenges in scalability .
Substituent Effects: Pyrrolidine vs. Piperazine Modifications: The 3-methylpiperazine group in the target compound offers steric hindrance distinct from 4-ethyl-3-methylpiperazine in or pyrazine-linked piperazine in , influencing solubility and receptor interactions.
Functional Group Additions: Halogenation: The chloro-substituted analogue in may enhance electrophilicity for nucleophilic reactions but reduces hydrogen-bonding capacity compared to the target’s pyrrolidine.
Biological Activity :
- The target compound lacks explicit activity data in the evidence but shares structural motifs with TLR modulators (e.g., ) and histamine H₄ antagonists (e.g., ). Its balanced molecular weight (247.35 g/mol) and moderate nitrogen content may optimize pharmacokinetics relative to heavier analogues like (365.50 g/mol).
Biological Activity
4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHN
- Molecular Weight : 235.33 g/mol
- IUPAC Name : this compound
The presence of piperazine and pyrrolidine moieties contributes to its biological activity, particularly in targeting various receptors and enzymes.
Research indicates that this compound may exhibit activity through several mechanisms:
- Receptor Modulation : It has been shown to interact with various receptors, including histamine and serotonin receptors, which are crucial in the modulation of neurotransmission and other physiological processes .
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, which could be beneficial in cancer treatment. For example, it has been studied for its effects on receptor tyrosine kinases .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .
| Cell Line | IC (µM) |
|---|---|
| A549 | 5.2 |
| MCF7 | 4.8 |
| HeLa | 6.0 |
- Neuropharmacological Effects : The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegeneration. It showed promise in reducing oxidative stress markers and improving cognitive function in animal models .
Study on Anticancer Properties
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives based on the core structure of this compound. These compounds were tested for their ability to inhibit tumor growth in xenograft models. The results indicated that certain derivatives significantly reduced tumor volume compared to controls, highlighting their potential as therapeutic agents against cancer .
Neuroprotective Effects
Another case study focused on the neuroprotective properties of this compound in a rat model of Alzheimer's disease. The study found that treatment with the compound improved memory retention and reduced amyloid-beta plaque formation, suggesting a mechanism involving modulation of neuroinflammation and oxidative stress pathways .
Q & A
How can the synthesis of 4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine be optimized to improve yield and purity?
Basic Research Question
Methodological Answer:
Optimization involves selecting appropriate coupling reagents and reaction conditions. For example, using Buchwald-Hartwig amination or Ullmann coupling for introducing the piperazine and pyrrolidine moieties can enhance regioselectivity. Temperature control (e.g., 80–100°C) and catalyst systems (e.g., Pd(OAc)₂/Xantphos) improve cross-coupling efficiency . Purification via column chromatography with gradients of ethyl acetate/methanol (9:1 to 7:3) removes unreacted intermediates. Purity validation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) ensures >95% purity .
What experimental strategies are recommended to resolve contradictions in biological activity data for this compound?
Advanced Research Question
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to confirm target engagement . Dose-response curves (IC₅₀/EC₅₀) and kinetic studies (kₒₙ/kₒff) can differentiate true activity from artifacial results. Cross-validate findings with structural analogs to isolate substituent-specific effects .
How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Advanced Research Question
Methodological Answer:
Leverage quantum mechanical calculations (e.g., DFT for electron density maps) and molecular dynamics simulations to predict solubility, LogP, and metabolic stability. For instance, substituting the 3-methyl group on piperazine with polar groups (e.g., -OH or -CF₃) may improve aqueous solubility without compromising binding . Tools like Schrödinger’s QikProp or MOE generate ADME profiles to prioritize derivatives for synthesis .
What structural characterization techniques are critical for confirming the crystal structure of this compound?
Basic Research Question
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation. Key parameters include:
How can researchers address discrepancies in reported receptor binding affinities across studies?
Advanced Research Question
Methodological Answer:
Standardize assay conditions (e.g., buffer pH, ion concentration) and use reference ligands (e.g., known Kd values) for calibration. Competitive binding assays with radiolabeled tracers (e.g., ³H-labeled ligands) reduce variability. Meta-analysis of published data using tools like Prism or R identifies outliers and correlates structural motifs with activity trends .
What are the key considerations for designing SAR studies on this compound?
Basic Research Question
Methodological Answer:
Focus on substituent modifications at the pyrimidine core and piperazine/pyrrolidine side chains. For example:
| Substituent Position | Modification | Observed Effect (Example) |
|---|---|---|
| Pyrimidine C4 | 3-Methylpiperazine | ↑ Solubility, ↓ CYP3A4 inhibition |
| Pyrimidine C6 | Pyrrolidine | ↑ Target selectivity (e.g., kinase inhibition) |
| Piperazine N4 | Methyl vs. Ethyl | Alters metabolic stability |
| Assess analogs using in vitro ADME-Tox panels (e.g., microsomal stability, hERG inhibition) . |
How can impurity profiling be systematically conducted during synthesis?
Advanced Research Question
Methodological Answer:
Employ LC-MS with high-resolution mass spectrometry (HRMS) to detect byproducts (e.g., dealkylated or oxidized impurities). Use orthogonal methods like ¹H NMR (DMSO-d₆) to quantify residual solvents. Reference standards for common impurities (e.g., 4-(piperazin-1-yl)pyrimidine) enable accurate calibration .
What methodologies validate the compound’s stability under physiological conditions?
Basic Research Question
Methodological Answer:
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 37°C for 24h.
- Oxidative stress : 3% H₂O₂, 24h.
- Photostability : ICH Q1B guidelines (1.2 million lux·hr).
Analyze degradation products via UPLC-PDA and compare to stability-indicating methods. Shelf-life predictions use Arrhenius plots (accelerated conditions: 40°C/75% RH) .
How can researchers mitigate off-target effects in cellular assays?
Advanced Research Question
Methodological Answer:
Employ CRISPR-based gene knockout or siRNA silencing of suspected off-targets (e.g., related kinases). Thermal shift assays (TSA) identify proteins with altered stability upon compound binding. Proteome-wide profiling (e.g., affinity pulldown + LC-MS/MS) maps interaction networks .
What are the best practices for scaling up synthesis without compromising enantiomeric purity?
Advanced Research Question
Methodological Answer:
Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC. Monitor enantiomeric excess (ee) via chiral GC (e.g., β-cyclodextrin columns). Continuous-flow reactors with immobilized catalysts (e.g., Pd/C) enhance reproducibility at multi-gram scales .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
